alpha-D-Mannose

Description

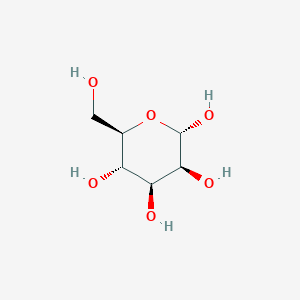

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-PQMKYFCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015858 | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Information not available., Solid | |

| Record name | alpha-D-Mannopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11733 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

713.0 mg/mL at 17 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-15-3, 101357-07-7, 3458-28-4 | |

| Record name | α-D-Mannopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Mannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Mannopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium sulfide (CaS), solid soln. with strontium sulfide, bismuth and europium-doped | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-MANNOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3F28J9G0W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 °C | |

| Record name | D-Mannose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Metabolic Intermediates of Alpha D Mannose

Genesis of Mannose-6-Phosphate (B13060355) and its Interconversion Dynamics

Mannose-6-phosphate (Man-6-P) is a central intermediate in mannose metabolism, connecting dietary mannose and fructose-6-phosphate (B1210287) from glycolysis to the pathways leading to GDP-mannose synthesis nih.govasm.org.

Hexokinase-Mediated Phosphorylation of D-Mannose

The initial step in incorporating free D-Mannose into metabolic pathways is its phosphorylation to Mannose-6-phosphate. This reaction is catalyzed by the enzyme hexokinase wikipedia.orgnih.govhmdb.ca. Hexokinase is a ubiquitous enzyme that phosphorylates various hexoses, including D-glucose, D-fructose, and D-mannose, at the hydroxyl group on the sixth carbon, utilizing ATP as the phosphate (B84403) donor uniprot.org. This phosphorylation traps mannose within the cell and primes it for further metabolic transformations.

Phosphomannose Isomerase Activity in the Glycolytic and Glycosylation Nexus

Mannose-6-phosphate exists in dynamic equilibrium with Fructose-6-phosphate (Fru-6-P), a key intermediate of glycolysis. This interconversion is catalyzed by the enzyme phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI) nih.govasm.orgwikipedia.orgelifesciences.org. PMI facilitates the isomerization between the aldose (mannose-6-phosphate) and ketose (fructose-6-phosphate) forms wikipedia.org. This enzymatic step is crucial as it links mannose metabolism directly to the glycolytic pathway, allowing for the potential catabolism of mannose-6-phosphate for energy production or its conversion from fructose-6-phosphate to support glycosylation pathways nih.govasm.orgwikipedia.org. The fate of Man-6-P is influenced by the relative activities of PMI and phosphomannomutase within the cell nih.gov. PMI is a monomeric enzyme that requires zinc as a cofactor wikipedia.orggenome.jp. Research indicates that PMI shows selectivity for the beta anomer of Man-6-P, with the alpha anomer potentially acting as an inhibitor wikipedia.org.

Alpha-D-Mannose 1-Phosphate Generation as a Key Precursor

For mannose to be incorporated into nucleotide sugars like GDP-mannose, Mannose-6-phosphate must be converted to Mannose 1-phosphate (Man-1-P) nih.govplos.org.

Phosphomannomutase-Catalyzed Reactions

The interconversion between Mannose-6-phosphate and Mannose 1-phosphate is catalyzed by the enzyme phosphomannomutase (PMM) nih.govasm.orgplos.orgwikipedia.orgbiorxiv.org. This reaction involves the transfer of a phosphate group from the 6-position to the 1-position of the mannose molecule ebi.ac.ukcore.ac.uk. PMM activity typically requires a bisphosphate sugar, such as mannose-1,6-bisphosphate (B95564) or glucose-1,6-bisphosphate, as a cofactor biorxiv.orgcore.ac.uk. The catalytic mechanism involves a two-step phosphoryl transfer with a phosphorylated enzyme intermediate biorxiv.orgebi.ac.ukdrugbank.comresearchgate.net. Specifically, the enzyme, often phosphorylated on a serine residue, donates a phosphate to Man-6-P, forming mannose-1,6-bisphosphate. Subsequently, the enzyme accepts a phosphate from the 6-position of the bisphosphate intermediate, releasing Mannose 1-phosphate and regenerating the phosphorylated enzyme biorxiv.orgebi.ac.ukresearchgate.net. This reversible reaction ensures a supply of Mannose 1-phosphate for downstream processes, particularly nucleotide sugar biosynthesis nih.govplos.org.

Nucleotide Sugar Biosynthesis: Guanosine (B1672433) Diphosphate (B83284) (GDP)-Mannose Synthesis

Guanosine Diphosphate (GDP)-mannose is the activated form of mannose used as a donor substrate in numerous glycosylation reactions, critical for the synthesis of glycoproteins, glycolipids, and polysaccharides wikipedia.orgontosight.aiontosight.ai.

Role of Mannose 1-Phosphate Guanylyltransferase in GDP-Mannose Formation

The final step in the de novo biosynthesis of GDP-mannose from Mannose 1-phosphate is catalyzed by the enzyme mannose 1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase (GMPP) ontosight.aiasm.orgwikipedia.orguniprot.orgwikipedia.org. This enzyme facilitates the reaction between Mannose 1-phosphate and Guanosine Triphosphate (GTP) to produce GDP-mannose and pyrophosphate (PPᵢ) ontosight.aiwikipedia.orguniprot.org. This reaction is a key regulatory point in the pathway, ensuring the availability of activated mannose for glycosylation processes ontosight.ai. Mannose 1-phosphate guanylyltransferase belongs to the family of nucleotidyltransferases and is found across various organisms, including bacteria, fungi, plants, and animals wikipedia.orgwikipedia.org. The systematic name for this enzyme class is GTP:this compound-1-phosphate guanylyltransferase wikipedia.org.

Key Metabolic Intermediates and Enzymes in this compound Biosynthesis

| Compound Name | Role in Pathway | Key Enzyme Involved |

| D-Mannose | Initial substrate | Hexokinase |

| Mannose-6-Phosphate | Intermediate linking glycolysis and glycosylation | Hexokinase, Phosphomannose Isomerase |

| Fructose-6-Phosphate | Interconverted with Mannose-6-Phosphate | Phosphomannose Isomerase |

| Mannose 1-Phosphate | Precursor for nucleotide sugar synthesis | Phosphomannomutase |

| Guanosine Triphosphate (GTP) | Substrate for GDP-mannose synthesis | Mannose 1-phosphate guanylyltransferase |

| Guanosine Diphosphate (GDP)-mannose | Activated form of mannose for glycosylation | Mannose 1-phosphate guanylyltransferase |

| Pyrophosphate (PPᵢ) | Product of GDP-mannose synthesis | Mannose 1-phosphate guanylyltransferase |

Enzymes and Their Reactions

| Enzyme Name | EC Number | Reaction Catalyzed |

| Hexokinase | EC 2.7.1.1 | D-Mannose + ATP → Mannose-6-Phosphate + ADP |

| Phosphomannose Isomerase (PMI/MPI) | EC 5.3.1.8 | Mannose-6-Phosphate ⇌ Fructose-6-Phosphate |

| Phosphomannomutase (PMM) | EC 5.4.2.8 | Mannose-6-Phosphate ⇌ Mannose 1-Phosphate |

| Mannose 1-phosphate guanylyltransferase | EC 2.7.7.13 | Mannose 1-Phosphate + GTP → GDP-mannose + PPᵢ |

Divergent Pathways from GDP-Mannose

GDP-mannose serves as a pivotal intermediate, branching into several distinct biosynthetic pathways beyond its direct incorporation into glycans. nih.gov

De Novo Biosynthesis of GDP-Fucose from GDP-Mannose

One significant divergent pathway from GDP-mannose is the de novo synthesis of GDP-L-fucose. pnas.orgplos.orgresearchgate.net This process is essential for providing L-fucose, a deoxyhexose sugar found in various glycoconjugates involved in cell-cell recognition, adhesion, and immune responses. wikipedia.orgoup.com The de novo pathway for GDP-L-fucose synthesis from GDP-D-mannose involves a series of enzymatic reactions. pnas.orgplos.org

The first committed step is catalyzed by GDP-mannose 4,6-dehydratase (GMDS). pnas.orgplos.orgnih.govwikipedia.org This enzyme converts GDP-D-mannose into GDP-4-keto-6-deoxy-D-mannose. pnas.orgnih.govwikipedia.org This intermediate is then acted upon by a bifunctional enzyme, GDP-keto-6-deoxymannose-3,5-epimerase/4-reductase, also known as FX protein or GDP-L-fucose synthase (GFUS). plos.orgresearchgate.netoup.comebi.ac.ukebi.ac.uk This enzyme catalyzes both an epimerization at the C-3 and C-5 positions and a reduction at the C-4 position, ultimately yielding GDP-L-fucose. pnas.orgoup.comuniprot.org

The de novo synthesis of GDP-L-fucose can be summarized as follows:

| Step | Enzyme | Substrate(s) | Intermediate Product(s) | Final Product |

| 1. Dehydration | GDP-mannose 4,6-dehydratase (GMDS) | GDP-D-mannose | GDP-4-keto-6-deoxy-D-mannose | |

| 2. Epimerization and Reduction | GDP-keto-6-deoxymannose-3,5-epimerase/4-reductase (FX/GFUS) | GDP-4-keto-6-deoxy-D-mannose | - | GDP-L-fucose |

The de novo pathway is considered the major route for cellular GDP-L-fucose biosynthesis in mammals. plos.orgresearchgate.netrupress.org

Enzymatic Epimerization and Isomerization in Rare Sugar Synthesis

The intermediate GDP-4-keto-6-deoxy-D-mannose, produced by GMDS, serves as a branching point not only for GDP-L-fucose synthesis but also for the biosynthesis of other rare deoxyhexose sugars. nih.gov These pathways involve further enzymatic epimerizations and reductions. For example, this intermediate can be converted to GDP-D-rhamnose through the action of a reductase. nih.gov Similarly, other enzymes can catalyze reactions leading to the formation of GDP-6-deoxy-D-talose and GDP-dideoxy amino sugars like GDP-D-perosamine. nih.gov These transformations highlight the metabolic versatility originating from GDP-mannose and its initial dehydration product.

Catabolic Fates and Glycolytic Integration of this compound

This compound entering the cell is primarily phosphorylated by hexokinase to form mannose-6-phosphate. wikipedia.orgontosight.ainih.govvarsitytutors.com The fate of mannose-6-phosphate is then largely determined by the activity of phosphomannose isomerase (PMI). nih.govacs.org PMI catalyzes the reversible interconversion of mannose-6-phosphate and fructose-6-phosphate. wikipedia.orgontosight.aiontosight.ai

When mannose is catabolized, mannose-6-phosphate is converted to fructose-6-phosphate by PMI. wikipedia.orgnih.govvarsitytutors.com Fructose-6-phosphate is a direct intermediate in the glycolytic pathway, allowing mannose-derived carbons to enter glycolysis and contribute to ATP production. wikipedia.orgontosight.aivarsitytutors.com Studies indicate that mannose catabolism can be nearly identical to glucose catabolism in mammalian cells. nih.gov A high ratio of PMI to phosphomannomutase (PMM2) within a cell favors the catabolic fate of mannose-6-phosphate towards glycolysis. nih.gov

While a significant portion of mannose entering the cell is catabolized via PMI, a smaller percentage is directed towards glycosylation pathways via PMM2 and subsequent GDP-mannose synthesis. nih.govnih.gov The balance between these two pathways is crucial for cellular homeostasis.

The integration of mannose into glycolysis can be depicted as follows:

| Step | Enzyme | Substrate(s) | Product(s) | Pathway Integration |

| 1. Phosphorylation | Hexokinase | Mannose, ATP | Mannose-6-phosphate | Initial step |

| 2. Isomerization | Phosphomannose Isomerase (PMI/MPI) | Mannose-6-phosphate | Fructose-6-phosphate | Entry into Glycolysis |

This demonstrates how mannose, after initial phosphorylation, is channeled into the central pathway of glucose metabolism through the action of PMI. varsitytutors.com

Enzymatic Processing and Glycosyltransferase Function in Alpha D Mannose Metabolism

Alpha-Mannosidases in N-Glycan Maturation and Endoplasmic Reticulum Quality Control

Alpha-mannosidases are a class of glycoside hydrolases that catalyze the cleavage of alpha-linked mannose residues from glycans. In the context of N-linked glycosylation, these enzymes are critical for the precise trimming of high-mannose oligosaccharides, a process initiated in the endoplasmic reticulum (ER) and continuing in the Golgi apparatus. This trimming is essential for both the maturation of N-glycans and the ER-associated degradation (ERAD) pathway, a quality control mechanism for misfolded glycoproteins. researchgate.netnih.govnih.govembopress.orgebi.ac.uk

Endoplasmic Reticulum (ER) Alpha-1,2-Mannosidases: Substrate Specificity and Trimming Kinetics

ER alpha-1,2-mannosidases, primarily ER mannosidase I (ERManI), are the first mannosidases to act on the nascent N-glycan structure, Glc₃Man₉GlcNAc₂. Following the removal of glucose residues by glucosidases, ERManI specifically cleaves a single alpha-1,2-linked mannose residue from the middle branch (branch B) of the Man₉GlcNAc₂ structure. researchgate.netnih.govnih.govebi.ac.ukpnas.orgfrontiersin.org This cleavage results in the formation of a specific Man₈GlcNAc₂ isomer (isomer B). researchgate.netnih.govembopress.orgebi.ac.ukpnas.org This trimming event is considered a key step in the "mannose timer" mechanism, which helps distinguish properly folded glycoproteins from misfolded ones. embopress.orgpnas.org The kinetics of this trimming are crucial; slow trimming allows folded proteins to exit the ER, while prolonged exposure to ERManI due to misfolding leads to further trimming and targeting for degradation. researchgate.net Studies have shown that ERManI exhibits high specificity for the alpha-1,2 linkage on the B branch of Man₉GlcNAc₂. ebi.ac.ukpnas.org The enzyme requires Ca²⁺ for catalytic activity and is sensitive to inhibitors like kifunensine. nih.gov

Golgi Alpha-Mannosidases (Class I and II) in Post-ER Glycan Processing

Following transport from the ER to the Golgi apparatus, N-glycans undergo further processing by Golgi-resident alpha-mannosidases. Class I Golgi alpha-mannosidases (including IA, IB, and IC in mammals) act on the Man₈GlcNAc₂ isomer B generated in the ER. researchgate.netnih.govpnas.org These enzymes are also alpha-1,2-mannosidases and are responsible for removing additional alpha-1,2-linked mannose residues, typically trimming the glycan down to a Man₅GlcNAc₂ structure. researchgate.netnih.govnih.gov This Man₅GlcNAc₂ intermediate is a crucial substrate for subsequent glycosyltransferase reactions that build complex and hybrid N-glycans. nih.gov While ERManI and Class I Golgi mannosidases both cleave alpha-1,2 linkages, they exhibit complementary substrate specificities, acting on different branches of the high-mannose structure. nih.govpnas.org Class II alpha-mannosidases, which belong to a different glycosyl hydrolase family (GH38) than Class I enzymes (GH47), are also found in the Golgi and are involved in later stages of N-glycan processing, cleaving alpha-1,6 and alpha-1,3 linkages. nih.govnih.govoup.com

Here is a summary of the substrate specificities of some alpha-mannosidases:

| Enzyme Class | Location | Linkage Specificity | Primary Substrate | Primary Product | Role |

| ER Alpha-1,2-Mannosidase I | ER | alpha-1,2 (B branch) | Man₉GlcNAc₂ | Man₈GlcNAc₂ (isomer B) | N-glycan trimming, ER quality control |

| Golgi Alpha-Mannosidase I | Golgi | alpha-1,2 | Man₈GlcNAc₂ (isomer B) | Man₅GlcNAc₂ | N-glycan maturation |

| Golgi Alpha-Mannosidase II | Golgi | alpha-1,6, alpha-1,3 | Various | Various | Later stage N-glycan processing |

Note: This table provides a simplified overview. Specificities can vary depending on the organism and enzyme isoform.

Contribution of ER Degradation-Enhancing Alpha-Mannosidase-like Proteins (EDEMs) to Glycoprotein (B1211001) Turnover

ER Degradation-Enhancing Alpha-Mannosidase-like proteins (EDEMs), including EDEM1, EDEM2, and EDEM3, are a family of proteins structurally related to Class I alpha-mannosidases but with varying or absent enzymatic activity. researchgate.netnih.govembopress.orgusbio.net Despite structural similarity, EDEM1 and EDEM2 generally lack alpha-1,2-mannosidase enzymatic activity. nih.govembopress.orgusbio.net EDEM3, however, has been shown to possess mannosidase activity, specifically catalyzing the trimming of mannose from Man₈GlcNAc₂ to Man₇GlcNAc₂ in the context of ERAD. uniprot.org

The primary role of EDEMs is in the ER-associated degradation (ERAD) pathway, where they function as lectins that recognize and bind to misfolded glycoproteins. nih.govembopress.orgusbio.netresearchgate.net The trimming of mannose residues by ERManI is thought to generate a specific glycoform (Man₈GlcNAc₂ isomer B) that is preferentially recognized by EDEMs. nih.govembopress.org This recognition facilitates the extraction of misfolded glycoproteins from the calnexin (B1179193) cycle and targets them for retrotranslocation to the cytosol and subsequent proteasomal degradation. embopress.orgusbio.netresearchgate.netnih.gov While EDEMs are structurally similar to mannosidases, their key contribution to glycoprotein turnover in ERAD appears to be primarily through their lectin-like activity and interaction with the ERAD machinery, rather than solely through enzymatic mannose trimming. embopress.orgusbio.netresearchgate.netnih.gov

Glycosyltransferases Utilizing Alpha-D-Mannose and its Nucleotide Derivatives

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, transferring a sugar residue from an activated donor molecule (typically a nucleotide-sugar) to an acceptor molecule (a sugar, lipid, protein, or other molecule). This compound is utilized by various glycosyltransferases, primarily in the form of its nucleotide derivative, Guanosine (B1672433) Diphosphate (B83284) Mannose (GDP-Mannose). jst.go.jpmdpi.comthemedicalbiochemistrypage.orgsigmaaldrich.comresearchgate.net

Mannosyltransferases in Polysaccharide, Glycoprotein, and Glycolipid Biosynthesis

Mannosyltransferases are a specific type of glycosyltransferase that catalyzes the transfer of mannose residues. These enzymes are involved in the biosynthesis of a wide array of glycoconjugates, including polysaccharides, glycoproteins, and glycolipids. jst.go.jpthemedicalbiochemistrypage.orgnih.govuniprot.orgucsd.edunih.gov

In N-linked glycoprotein biosynthesis, mannosyltransferases in the ER lumen sequentially add mannose residues to a dolichol-phosphate-linked GlcNAc₂ precursor, ultimately forming the Man₉GlcNAc₂-PP-Dol oligosaccharide. themedicalbiochemistrypage.org This process utilizes GDP-mannose as the mannose donor. themedicalbiochemistrypage.org For instance, the ALG9 mannosyltransferase is involved in adding mannose residues in alpha-1,2 and alpha-1,6 linkages during the assembly of this lipid-linked oligosaccharide precursor. Other mannosyltransferases, such as those in the GT15 family, are involved in O-glycosylation and transfer alpha-D-mannosyl residues from GDP-mannose to form alpha-(1->2)-D-mannosyl-D-mannose linkages in O-linked mannose chains. uniprot.orgebi.ac.uk

Mannosyltransferases also play a role in the synthesis of glycolipids, such as phosphatidyl-myo-inositol mannosides (PIM) and lipomannans (LM) in organisms like Mycobacterium tuberculosis. uniprot.orgucsd.edu These enzymes utilize GDP-D-mannose to add mannosyl residues to lipid acceptors, forming various alpha-linked mannose structures. uniprot.orgucsd.edu The specific linkages formed (e.g., alpha-1,2 or alpha-1,6) depend on the particular mannosyltransferase involved. uniprot.org

Protein O-Mannosyltransferases and the Elaboration of O-Mannosylation Pathways

Protein O-mannosylation is a type of O-glycosylation initiated by the transfer of a mannose residue directly from Dolichol-Phosphate-Mannose (Dol-P-Man) to serine or threonine residues of target proteins in the ER. mdpi.comacs.orgoup.com This initial step is catalyzed by a family of enzymes known as Protein O-Mannosyltransferases (POMTs). mdpi.comacs.orgoup.comtamu.edu In mammals, POMT1 and POMT2 form a complex that catalyzes this essential initiating step. acs.orgtamu.edu

Following the initial O-mannosylation in the ER, further mannose residues or other sugars can be added in the Golgi apparatus by other glycosyltransferases, elaborating the O-mannosyl glycan structures. acs.org These pathways can lead to the formation of diverse O-mannosyl glycans, which are important for the function of various proteins, including alpha-dystroglycan, a key component of the dystrophin-glycoprotein complex in muscle. acs.orgtamu.edu Defects in O-mannosylation pathways are associated with severe muscular dystrophies. tamu.edu Recent research has also identified additional O-mannosylation pathways mediated by different families of protein O-mannosyltransferases, such as the TMTC proteins, which appear to selectively glycosylate specific protein families like cadherins. pnas.org This highlights the complexity and specificity of O-mannosylation in higher eukaryotes. pnas.org

Here is a table summarizing some key mannosyltransferases and their roles:

| Enzyme Family/Name | Location | Donor Molecule | Acceptor Molecule | Linkage Formed | Role |

| ALG Mannosyltransferases | ER | GDP-Mannose | Dolichol-phosphate-linked oligosaccharide | alpha-1,2, alpha-1,6 | Biosynthesis of lipid-linked oligosaccharide precursor (N-glycans) |

| GT15 Mannosyltransferases | Golgi | GDP-Mannose | O-linked mannose or mannose-containing structures | alpha-1,2 | Elaboration of O-linked mannose chains |

| PIM Mannosyltransferases | Bacteria | GDP-D-mannose | Phosphatidyl-myo-inositol or PIM intermediates | alpha-1,2, alpha-1,6 | Biosynthesis of phosphatidyl-myo-inositol mannosides (Glycolipids) |

| Protein O-Mannosyltransferases (POMT1/POMT2) | ER | Dolichol-Phosphate-Mannose | Serine or Threonine residues of proteins | alpha-O | Initiation of protein O-mannosylation |

| TMTC Mannosyltransferases | ER/Golgi | Unknown | Serine or Threonine residues of specific proteins | alpha-O | Selective protein O-mannosylation (e.g., cadherins) |

Note: This table is not exhaustive and represents examples based on the provided text.

Mechanisms of Alpha-D-Mannosyl-Containing Glycoconjugate Formation

The formation of alpha-D-mannosyl-containing glycoconjugates is primarily catalyzed by glycosyltransferases. These enzymes facilitate the transfer of mannose residues from activated donor molecules, typically guanosine diphosphate mannose (GDP-mannose), to specific acceptor molecules. wikipedia.org Glycosyltransferases are a large superfamily of enzymes responsible for assembling monosaccharides into diverse glycan structures, including those found in glycoproteins, glycolipids, and oligosaccharides. frontiersin.org

Glycosyltransferases involved in mannosylation reactions utilize GDP-mannose as the sugar donor. wikipedia.org GDP-mannose is synthesized from GTP and mannose-6-phosphate (B13060355) by the enzyme mannose-1-phosphate guanylyltransferase (also known as GDP-mannose pyrophosphorylase). This enzyme is widely distributed across bacteria, fungi, plants, and animals. wikipedia.org

The catalytic mechanisms of glycosyltransferases can be broadly classified into two types based on the stereochemical outcome at the anomeric carbon of the sugar donor: inverting and retaining. researchgate.netrsc.org Inverting glycosyltransferases catalyze the transfer with inversion of the anomeric configuration, often employing a single SN2-like displacement mechanism. researchgate.netnih.gov Retaining glycosyltransferases maintain the anomeric configuration, and their mechanism is less definitively established but may involve a short-lived oxocarbenium ion intermediate or a double-displacement mechanism. researchgate.netrsc.org Glycosyltransferases typically operate through an ordered sequential Bi-Bi kinetic mechanism, where the donor substrate binds before the acceptor substrate. frontiersin.org

In eukaryotic cells, mannose is crucial for the N-glycosylation of proteins, a process initiated in the endoplasmic reticulum. Mannose residues are added to a dolichol-linked oligosaccharide precursor, which is then transferred en bloc to nascent polypeptide chains. nih.gov This process involves lipid-linked sugar donors, such as dolichol-phosphate-mannose, utilized by GT-C type glycosyltransferases, which are typically multi-pass transmembrane proteins located in the ER. frontiersin.org

Data related to GDP-mannose:

| Property | Value |

| Chemical Formula | C₁₆H₂₅N₅O₁₆P₂ |

| Molar Mass | 605.341 g/mol |

| PubChem CID | 18396 wikipedia.org |

Phosphorylases and Sugar Transport Systems Associated with this compound

This compound and its derivatives are transported across cellular membranes and metabolized through various enzymatic pathways, including those involving phosphorylases and specific transport systems.

Phosphorylases catalyze the reversible phosphorolysis of glycosidic bonds, yielding a sugar 1-phosphate and the corresponding aglycone. sci-hub.semdpi.com This is distinct from hydrolysis, which uses water to cleave the bond. Mannose-specific phosphorylases are involved in the breakdown and synthesis of mannosides, contributing to the catabolism of complex carbohydrates like mannans and N-glycans. mdpi.com These enzymes generate high-energy sugar 1-phosphates, such as this compound 1-phosphate. sci-hub.semdpi.com

Data related to this compound 1-phosphate:

| Property | Value |

| Molecular Formula | C₆H₁₃O₉P |

| Monoisotopic Mass | 258.01406892 Da nih.gov |

| PubChem CID | 439279 nih.gov |

Phosphoenolpyruvate-Dependent Sugar Phosphotransferase System (PTS) in Mannose Uptake

In bacteria, the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS) is a major active transport mechanism for the uptake and concomitant phosphorylation of various carbohydrates, including mannose. wikipedia.orggenome.jpresearchgate.net The PTS utilizes the high-energy phosphate (B84403) bond of phosphoenolpyruvate (B93156) (PEP) as the driving force for transport and phosphorylation. wikipedia.orgwikipedia.org

The PTS is a multi-component system involving several proteins. A phosphoryl group from PEP is sequentially transferred through a series of cytoplasmic proteins, including Enzyme I (EI) and Histidine Phosphocarrier Protein (HPr), to sugar-specific membrane-bound enzyme II (EII) complexes. wikipedia.orggenome.jpresearchgate.net The EII complexes are typically composed of several domains (IIA, IIB, IIC, and sometimes IID) that can exist as separate proteins or be fused into a single polypeptide chain. wikipedia.orggenome.jp The mannose-specific PTS (Man-PTS) is a notable example, often featuring an additional IID domain. ebi.ac.ukoup.com

The phosphoryl group is ultimately transferred from the EIIB domain to the incoming sugar molecule as it is translocated across the membrane by the EIIC domain. genome.jpresearchgate.netebi.ac.uk This process results in the intracellular accumulation of phosphorylated sugar, such as mannose-6-phosphate, effectively trapping it within the cell. wikipedia.org The phosphorylation state of PTS components also plays a role in regulating other metabolic pathways and cellular processes in bacteria. researchgate.netoup.com

Data related to Phosphoenolpyruvate:

| Property | Value |

| Chemical Formula | C₃H₅O₆P |

| Molecular Weight | 168.042 g/mol mpg.de |

| PubChem CID | 1005 wikipedia.orgnih.gov |

Beta-1,4-D-Mannooligosaccharide Phosphorylase Activity

Beta-1,4-D-mannooligosaccharide phosphorylases are enzymes that catalyze the reversible phosphorolytic cleavage of beta-1,4 glycosidic bonds in mannan-based oligosaccharides. mdpi.comnih.govnzytech.com These enzymes are members of the Glycoside Hydrolase family 130 (GH130) and are involved in the degradation of plant cell wall mannans and glucomannans, particularly in bacteria. mdpi.comresearchgate.net

Research on Ruminococcus albus, a ruminal bacterium, has identified β-1,4-mannooligosaccharide phosphorylase activity. nih.gov These enzymes can phosphorolyze β-1,4-mannooligosaccharides longer than β-1,4-mannobiose, producing alpha-D-mannosyl 1-phosphate and shorter oligosaccharides, such as β-1,4-mannobiose. nih.gov The reaction is reversible, allowing for the potential synthesis of mannan (B1593421) chains from this compound 1-phosphate and acceptor oligosaccharides. sci-hub.seresearchgate.net For instance, the enzyme TM1225 from Thermotoga maritima, a GH130 phosphorylase, has been shown to synthesize β-1,4-mannan in vitro from this compound 1-phosphate and mannohexaose. researchgate.net

These phosphorylases play a role in energy-efficient metabolism as they generate sugar phosphates, which can directly enter central metabolic pathways. mdpi.comnih.gov

Data related to 3α-Mannobiose (an example of a mannose disaccharide):

| Property | Value |

| Chemical Formula | C₁₂H₂₂O₁₁ |

| Molar Mass | 342.30 g/mol wikipedia.org |

| PubChem CID | 4195243 wikipedia.org |

Molecular Recognition Mechanisms Involving Alpha D Mannose Structures

Principles of Protein-Carbohydrate Interactions Mediated by Alpha-D-Mannose

The recognition of carbohydrates by proteins, particularly lectins, is a key aspect of molecular recognition in biological systems. These interactions are typically mediated by non-covalent forces, including hydrogen bonds, van der Waals interactions, and sometimes electrostatic interactions metabolomicsworkbench.orgguidetopharmacology.orgwikipedia.org. The binding of a lectin to a specific carbohydrate structure is facilitated by the formation of specific hydrogen bonds and metal coordination bonds to key hydroxyl groups on the sugar wikipedia.org. While the affinity of a single protein-glycan interaction can be relatively weak (millimolar to micromolar Kd), high avidity can be achieved through multivalent interactions, where proteins with multiple carbohydrate-binding domains interact with ligands presenting multiple carbohydrate structures, such as those found on cell surfaces or microbial pathogens wikipedia.org.

Structural Determinants Governing this compound Recognition Specificity

Specific hydroxyl groups on the this compound molecule are crucial for recognition. Research on pradimicins, small molecules that mimic lectins in their mannose binding, indicates that the 2-, 3-, and 4-hydroxyl groups of D-mannose are involved in hydrogen bonding interactions with the binding site, while the 6-hydroxyl group does not interact with the calcium ion or the protein in their specific binding mode. This highlights the importance of the precise orientation and availability of hydroxyl groups for specific binding. The sequence and disposition of residues within the binding motif and in the surrounding area also play a crucial role in retaining the mannose-binding property fishersci.ca.

Role of Divalent Cations, Particularly Calcium, in Mannose-Binding Lectin Interactions

Divalent cations, most notably calcium ions (Ca2+), are essential cofactors for the carbohydrate-binding activity of many mannose-binding lectins, particularly those belonging to the C-type lectin family guidetopharmacology.org. Calcium ions play dual roles in these interactions: they are crucial for maintaining the structural integrity of the lectin's carbohydrate recognition domain (CRD) and are often directly involved in coordinating the binding of the carbohydrate ligand within the binding site.

In C-type lectins, calcium ions typically bridge interactions between the protein and the hydroxyl groups of the bound sugar guidetopharmacology.org. For instance, studies on mannose-binding protein (MBL), a C-type lectin, show that its binding to ligands is markedly reduced in the presence of EDTA, a chelating agent that removes divalent cations, demonstrating the calcium-dependent nature of the interaction. Similarly, the binding of MBL to peptidoglycan, which contains N-acetylglucosamine, requires calcium ions, and other divalent cations tested could not substitute for calcium. The coordination of water molecules by calcium ions within the binding site can also contribute to the binding energy through their release upon sugar binding. The promiscuous power of Ca2+ coordination in mediating interactions with different monosaccharides, including mannose, has been observed in the mannose receptor.

Lectin-Mediated Recognition of this compound

Lectins are a diverse group of proteins found in all living organisms that specifically recognize and bind to carbohydrates wikipedia.org. Many lectins exhibit specificity for this compound and mannose-containing glycans, playing vital roles in various biological processes, including immunity and host-pathogen interactions wikipedia.org.

Comprehensive Analysis of Mannose Receptor (MR) Ligand Binding

The Mannose Receptor (MR), also known as CD206, is a C-type lectin primarily expressed on macrophages, immature dendritic cells, and liver sinusoidal endothelial cells. It functions as an endocytic and phagocytic receptor, recognizing and internalizing a variety of glycosylated ligands and pathogens. The extracellular region of the MR contains multiple C-type lectin-like domains (CTLDs), typically eight, which are responsible for calcium-dependent binding to terminal mannose, fucose, or N-acetylglucosamine residues.

The MR exhibits a notable preference for L-fucose, followed by mannose and N-acetylglucosamine. The glycosidic linkage also influences binding, with α1-6 mannan (B1593421) showing higher affinity than α1-2 or α1-3 mannan. While individual CRDs may have weak affinity for monosaccharides, the clustering of multiple CRDs within the MR allows for high-avidity binding to multivalent, branched ligands like high-mannose N-linked oligosaccharides found on microbial surfaces wikipedia.org. Research using glycan arrays and crystallography has provided detailed insights into the molecular mechanisms driving MR binding specificity, demonstrating that Ca2+-coordinated glycans can interact in multiple orientations within the binding site.

FimH Adhesin (Escherichia coli) and its Highly Specific Mannose-Binding Pocket

FimH is a mannose-specific adhesin located at the tip of type 1 fimbriae in Escherichia coli. It is a key virulence factor mediating bacterial adhesion to host cells by binding to mannosylated glycoproteins. FimH consists of two domains: a mannose-binding lectin domain and a pilin (B1175004) domain that anchors it to the fimbria. The mannose-binding pocket is located on the lectin domain.

A significant feature of FimH is its ability to exhibit shear-enhanced adhesion, a mechanism known as a catch bond. This is mediated by an allosteric mechanism involving the interaction between the lectin and pilin domains. Under low shear stress, the interdomain interaction maintains the lectin domain in a low-affinity state. Mechanical force at high shear stress separates the domains, shifting the lectin domain to a high-affinity state for mannose, resulting in stronger binding that is prolonged under tension.

The mannose-binding pocket of FimH is highly specific for this compound, and key residues shaping this pocket are largely invariant among E. coli strains. Mutation of these critical residues can lead to a loss of mannose binding and diminished virulence. While the binding pocket itself is conserved, residues outside the binding pocket can influence the allosteric transition between the low- and high-affinity conformations, impacting FimH function during pathogenesis.

Plant and Mammalian Lectins with Alpha-D-Mannoside Specificity

Beyond the Mannose Receptor and FimH, numerous other lectins from plants and mammals exhibit specificity for alpha-D-mannosides. Plant lectins with mannose specificity are widely distributed and have been isolated from various plant families, including legumes (Fabaceae) and monocots. Examples include Concanavalin (B7782731) A (Con A) and pea lectin (PsA) from legumes, which have been extensively studied for their mannose-binding properties. These plant lectins often possess distinct structural scaffolds but share the ability to recognize mannose-containing glycans. Their specificity can range from recognizing simple monosaccharides to complex high-mannose N-glycans.

Antibody and Epitope Recognition of Alpha-D-Mannosyl Motifs in Biological Systems

Antibodies, key components of the adaptive immune system, exhibit remarkable specificity in recognizing target molecules, including carbohydrate epitopes. Carbohydrate antigens, such as those containing alpha-D-mannosyl motifs, are valuable in the development of vaccines against bacterial infectious agents and human immunodeficiency virus (HIV), as well as for generating immunotherapeutics against cancer. oup.com

The interaction between an antibody and its antigen occurs at specific regions: the paratope on the antibody and the epitope on the antigen. mdpi.com Epitopes are specific portions of the antigen that can be recognized by antibodies. mdpi.com In the context of carbohydrates, these epitopes often involve specific arrangements of sugar residues, including this compound. While carbohydrates are generally classified as T-cell independent antigens, meaning they can activate B-lymphocytes without the direct involvement of T-cells, the recognition of carbohydrate epitopes by antibodies is a well-established phenomenon. oup.com

Crystal structures of anti-carbohydrate antibodies in complex with their antigens have been instrumental in revealing the key features of this recognition. oup.com These studies demonstrate that the antibody combining site can accommodate several sugar residues and can take the form of a pocket or other specific structural configurations tailored to the carbohydrate epitope. oup.com

Mannose-specific lectins, a class of proteins that bind specifically to mannose structures, also provide insights into how alpha-D-mannosyl motifs are recognized in biological systems. These lectins play a vital role in innate immune function, such as the activation of the lectin complement pathway, by binding to mannose structures present on the surface of various pathogens. nih.gov These mannose structures are often absent on mammalian cell surfaces, allowing lectins to distinguish between host and pathogen. nih.gov

Studies using techniques like surface plasmon resonance (SPR) have investigated the binding of glycoproteins containing this compound sites to mannose-specific lectins like concanavalin A (ConA) and Lens culinaris agglutinin (LCA). researchgate.net These studies have determined dissociation constants (KD) in the range of 10⁻⁵ to 10⁻⁷ mol/l, indicating the affinity of these interactions. researchgate.net The binding affinity of lectins like ConA to glycoproteins is influenced by the glycan structure and multivalent interactions. researchgate.net For instance, ConA shows higher binding affinity to biantennary glycoproteins compared to triantennary glycan units. researchgate.net

Research on SARS-CoV-2 has highlighted the importance of mannose-rich glycans on the viral spike protein for immune evasion and host cell entry. mdpi.com Mannose-specific lectins, such as those from the Allium genus, have been shown to potentially block viral entry by interacting with these high-mannose glycan sites. mdpi.com This suggests that targeting alpha-D-mannosyl motifs on pathogens can be a viable strategy for therapeutic intervention.

Computational Approaches to Elucidating this compound-Protein Binding Dynamics

Computational methods have become indispensable tools for investigating the intricate dynamics of this compound interactions with proteins at the molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into binding affinities, interaction modes, and the conformational changes involved in these recognition events. mdpi.com, ajchem-a.com, nih.gov, acs.org

Molecular docking is frequently employed to predict the binding pose and affinity of this compound or mannoside derivatives with target proteins. This method explores various orientations and conformations of the ligand within the protein's binding site to identify the most energetically favorable binding mode. ajchem-a.com, nih.gov For example, molecular docking studies have been used to investigate the interaction of mannose with the mannose receptor of macrophages, revealing potential binding interactions and docking scores. nih.gov

Molecular dynamics simulations extend the analysis beyond static docking poses by simulating the time-dependent behavior of the protein-ligand complex in a dynamic environment, often mimicking physiological conditions. ajchem-a.com, nih.gov, acs.org These simulations allow researchers to observe the stability of the complex, conformational fluctuations, and the specific residue interactions that contribute to binding. ajchem-a.com, nih.gov Studies utilizing MD simulations have explored the interaction of mannose with proteins like human surfactant protein D (hSP-D) to understand the dynamics and factors influencing binding affinity. acs.org MD simulations can reveal differences in binding conformations and their impact on affinity, as shown in comparative studies of mannose, glucose, and galactose binding to hSP-D. acs.org

Computational approaches, including homology modeling and virtual screening, have also been applied to identify potential inhibitors that target proteins involved in mannose-related pathways. nih.gov For instance, in silico techniques have been used to study the Mycobacterium tuberculosis PimA protein, a catalyst in a reaction involving GDP-alpha-D-mannose, to identify potential lead compounds that could inhibit its activity. nih.gov These studies can identify key amino acid residues involved in ligand binding, such as PRO14 and ASP253 in the case of PimA protein. nih.gov

Furthermore, computational analyses can provide details on the types of interactions stabilizing this compound-protein complexes. Studies have observed that certain amino acid residues are preferred in mannose interactions, and the residues surrounding the mannose interacting sites are often conserved. nih.gov Interactions such as CH/pi interactions, where hydrophobic C-H groups of the carbohydrate interact with the pi-electron system of aromatic amino acid residues, are important for ligand recognition in carbohydrate-binding proteins. nih.gov Polar and uncharged amino acids also play a vital role in differentiating between mannose interacting and non-interacting residues. nih.gov

Computational studies can also provide data on various molecular properties relevant to the interaction, such as energy gaps, topological polar surface area, and predicted pharmacokinetic properties, although these often pertain to derivatives or related compounds rather than solely this compound itself. , ajchem-a.com

Here is a table summarizing some computational study findings related to this compound or mannosides:

| Study Focus | Computational Methods Used | Key Findings | Citation |

| Interaction of mannose-based ligands with DC-SIGN | STD NMR, Molecular Modelling | Mannose moiety predominantly interacts with the binding site; aromatic groups influence interaction based on substitution pattern. | rsc.org |

| Molecular binding mechanism of mannosidic compounds to FimH | Protein-ligand docking, MD, QM calculations | FimH binding site is highly specific for this compound; binding involves hydrogen bonding and electrostatic interactions. | mdpi.com |

| Mannopyranoside derivatives against Smallpox virus protein (PDB 3IGC) | DFT, Molecular Docking, 100 ns MD Simulation | Investigated binding affinity and interactions; MD simulation assessed complex stability. | ajchem-a.com |

| Macrophage mannose receptor interaction with mannose and other compounds | Molecular Docking, DFT, 100 ns MD Simulation | Mannose showed a docking score of -5.811 Kcal/mol and interacted via hydrogen bonds with the receptor. MD confirmed complex stability. | nih.gov |

| Dynamic interaction of carbohydrates with human surfactant protein D (hSP-D) | Molecular Docking, MD Simulations | Explored unbinding process and cause of different dynamic interaction strengths between monosaccharides (mannose, galactose, glucose) and hSP-D. | acs.org |

| Mycobacterium tuberculosis PimA protein inhibition | Homology Modeling, Virtual Screening, Molecular Dynamics | Identified potential inhibitors and key binding residues (PRO14, ASP253) involved in interaction with ligands (including GDP-alpha-D-mannose). | nih.gov |

| Identification of mannose interacting residues in proteins | Compositional Analysis, Support Vector Machine (SVM) models | Certain residues are preferred in mannose interaction; residues around binding sites are conserved; CH/pi interactions are important. | nih.gov |

These computational studies, often combined with experimental data, provide a comprehensive picture of how this compound is recognized by proteins, detailing the specific interactions and dynamic behavior that govern these crucial biological processes.

Cellular and Subcellular Dynamics of Alpha D Mannose Metabolism and Trafficking

Endoplasmic Reticulum (ER) Quality Control System for N-Glycoproteins

The ER serves as a critical compartment for the folding and modification of proteins, including a significant proportion of proteins that undergo N-linked glycosylation. ontosight.aimdpi.com The ER quality control (ERQC) system ensures that only properly folded glycoproteins exit the ER for subsequent transport through the secretory pathway. ontosight.aimdpi.comnih.gov Alpha-D-Mannose residues within the N-glycans are intimately involved in this quality control process.

Mannose Trimming as a Conformation-Sensitive Timer and ER-Associated Degradation (ERAD) Inducer

Following the initial transfer of a Glc3Man9GlcNAc2 oligosaccharide to nascent polypeptides in the ER, glucose residues are sequentially removed by glucosidases. glycoforum.gr.jpnih.govreactome.org Subsequently, mannose trimming, specifically the removal of α1,2-linked mannose residues, occurs. ontosight.ainih.govoup.comresearchgate.net This trimming is not a random process but is influenced by the folding state of the glycoprotein (B1211001). mdpi.comdoi.org Misfolded or slowly folding glycoproteins are subject to more extensive mannose trimming compared to their properly folded counterparts. mdpi.com

The trimming of mannose residues acts as a conformation-sensitive timer, essentially marking the residence time of a glycoprotein in the ER. nih.gov As misfolded proteins linger in the ER, ER mannosidase I (ERManI) and other mannosidases, such as EDEM (ER degradation-enhancing α-mannosidase-like protein) family members, progressively remove mannose residues, leading to the formation of trimmed glycan structures like Man8B, Man7, Man6, and Man5GlcNAc2. nih.govglycoforum.gr.jpoup.comresearchgate.netmdpi.comdoi.orgnih.gov These trimmed glycans serve as signals that target the misfolded glycoproteins for ER-Associated Degradation (ERAD). ontosight.ainih.govglycoforum.gr.jpmdpi.com

ERAD is a pathway that identifies terminally misfolded proteins in the ER, retro-translocates them to the cytosol, and degrades them via the ubiquitin-proteasome system. ontosight.aioup.com Mannose trimming is considered an essential step in the delivery of misfolded glycoproteins to the ERAD machinery. nih.govnih.gov For instance, removal of the terminal mannose residue from the A antenna can prevent re-glucosylation by UDP-glucose:glycoprotein glucosyltransferase (UGGT1), effectively preventing re-entry into the calnexin (B1179193) cycle and directing the protein towards degradation. mdpi.com Trimmed glycan structures, particularly Man5-6GlcNAc2, are recognized by lectins like OS9 and XTP3-B, which are associated with the ubiquitination machinery and facilitate the retrotranslocation of the misfolded protein. nih.govglycoforum.gr.jpmdpi.comnih.gov

Interplay of this compound-Bearing Glycans with Chaperone Systems (e.g., Calnexin/Calreticulin (B1178941) Cycle)

The initial stages of glycoprotein folding in the ER involve interaction with lectin chaperones, primarily calnexin (CNX) and calreticulin (CRT). nih.govglycoforum.gr.jpnih.gov These chaperones bind specifically to monoglucosylated N-glycans (Glc1Man9GlcNAc2, Glc1Man8GlcNAc2, Glc1Man7GlcNAc2) on newly synthesized glycoproteins. nih.govreactome.orgglycoforum.gr.jpnih.gov

The calnexin/calreticulin cycle is a key component of the ERQC. reactome.orgglycoforum.gr.jpnih.gov Glycoproteins cycle between binding to CNX/CRT and dissociation, facilitated by the removal and re-addition of the terminal glucose residue by glucosidase II and UGGT, respectively. nih.govreactome.orgnih.gov This cycle provides an environment for the glycoprotein to fold correctly. reactome.orgnih.gov

This compound residues within the N-glycans are crucial for the recognition by CNX and CRT. The monoglucosylated Man9GlcNAc2 structure is a primary substrate for these chaperones. glycoforum.gr.jpglycoforum.gr.jp As folding progresses, glucosidase II removes the last glucose, releasing the protein from the chaperones. nih.govnih.gov If the protein is still misfolded, UGGT can re-glucosylate the glycan, allowing it to re-enter the cycle. nih.govnih.gov However, mannose trimming acts antagonistically to this cycle. Removal of mannose residues, particularly by ERManI, can prevent re-glucosylation and thus release the glycoprotein from the CNX/CRT cycle, marking it for potential degradation if folding is not achieved. mdpi.comnih.govoup.com

The interplay between mannose trimming and the calnexin/calreticulin cycle is critical for determining the fate of a glycoprotein – either successful folding and exit from the ER or targeting for ERAD. mdpi.comnih.govoup.com

Lysosomal Trafficking of this compound 6-Phosphate-Tagged Hydrolases

This compound also plays a vital role in the trafficking of soluble acid hydrolases from the Golgi apparatus to lysosomes. This process relies on the mannose 6-phosphate (M6P) recognition system. nih.govnih.govembopress.orgoup.com

Functional Role of Mannose-6-Phosphate (B13060355) Receptors (M6PRs) in Cargo Delivery

Lysosomal acid hydrolases are synthesized in the ER and transit through the Golgi. nih.govnih.gov In the cis-Golgi, a unique modification occurs: specific mannose residues on the N-linked glycans of these hydrolases are phosphorylated, creating the mannose 6-phosphate (M6P) tag. nih.govnih.govembopress.orgoup.com This two-step process is initiated by UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-phosphotransferase), which adds GlcNAc-1-phosphate to mannose residues, followed by the removal of the GlcNAc residue by the "uncovering" enzyme (N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase), exposing the M6P signal. nih.govoup.com

The M6P tag serves as a high-affinity recognition signal for mannose 6-phosphate receptors (M6PRs) located in the trans-Golgi network (TGN). nih.govnih.govembopress.orgoup.com In mammals, there are two distinct M6PRs: the cation-dependent M6PR (CD-MPR) and the cation-independent M6PR (CI-MPR). nih.govwikipedia.orgunisciel.fr These receptors bind to the M6P-tagged lysosomal hydrolases in the TGN, where the pH is approximately 6.5-7. oup.comwikipedia.org

Upon binding their cargo, M6PR-hydrolase complexes are sorted into clathrin-coated vesicles that bud from the TGN and are transported to pre-lysosomal compartments, such as early and late endosomes. nih.govmolbiolcell.orgnih.govwikipedia.org The lower pH within these endosomal compartments (pH ~5-6) causes the M6PRs to release their cargo. oup.comwikipedia.orgmolbiolcell.orgoup.com The released acid hydrolases then proceed to mature lysosomes, where the phosphate (B84403) group is removed, and they become active in the acidic lysosomal environment (pH ~4.5-5). wikipedia.orgmolbiolcell.org

The functional role of M6PRs is thus to divert lysosomal hydrolases from the default secretory pathway and ensure their efficient delivery to lysosomes, a process crucial for cellular degradation and preventing lysosomal storage disorders. embopress.orgoup.com

Intracellular Distribution, Recycling Pathways, and Regulatory Mechanisms of M6PRs

M6PRs are sorting receptors that continuously cycle between different cellular compartments. nih.govoup.comwikipedia.orgnih.gov Their primary locations are the TGN and endosomes. oup.comwikipedia.orgnih.gov A portion of the CI-MPR is also found at the plasma membrane, allowing for the internalization of extracellular M6P-bearing ligands. nih.govwikipedia.orgnih.govoup.complos.org

After releasing their cargo in the endosomes, M6PRs are not transported to lysosomes but are instead recycled back to the TGN. oup.comwikipedia.orgmolbiolcell.orgnih.gov This recycling pathway is essential for maintaining the population of M6PRs in the TGN to facilitate further rounds of lysosomal enzyme sorting. nih.gov The retrieval of M6PRs from endosomes to the Golgi is mediated, in part, by the retromer complex. nih.govresearchgate.net Studies have shown that components of the retromer complex, such as VPS26, are required for the efficient retrieval of the CI-MPR, and disruption of this complex can lead to mislocalization of the receptor to the plasma membrane or increased degradation. nih.gov

Regulatory mechanisms govern the intracellular distribution and trafficking of M6PRs. These mechanisms involve interactions with various adaptor proteins and trafficking machinery, such as GGA proteins, which are involved in the sorting of M6PR-cargo complexes into clathrin-coated vesicles at the TGN. nih.govwikipedia.org Additionally, factors like retinoic acid and other cellular cues can influence the intracellular distribution of CI-MPR and lysosomal enzymes. nih.gov Recent research also highlights the involvement of proteins like GCC2 in tethering M6PR vesicles to the TGN, which is crucial for efficient recycling. oup.com The protein CLN3 has also been shown to regulate the trafficking and recycling of CI-MPR. researchgate.net

Glycoprotein Sorting and Secretion Pathways Influenced by Mannosylation

Beyond its roles in ER quality control and lysosomal targeting, mannosylation, particularly the composition of oligomannose glycans, can influence the sorting and secretion of glycoproteins through the secretory pathway. mdpi.comnih.govnih.govfrontiersin.orgresearchgate.net

After folding and initial processing in the ER, glycoproteins destined for secretion or localization to other parts of the secretory pathway (e.g., Golgi, plasma membrane) are transported to the Golgi apparatus. frontiersin.orgcore.ac.uk The N-glycans on these proteins typically retain a Man8GlcNAc2 structure after exiting the ER, although some trimming may occur. oup.comfrontiersin.org Further processing of these glycans in the Golgi by various mannosidases and other glycosyltransferases leads to the diverse array of complex and hybrid N-glycans found on mature glycoproteins. frontiersin.orgfrontiersin.org

While the M6P pathway specifically targets lysosomal hydrolases away from secretion, the presence and structure of oligomannose glycans can influence the efficiency of ER export and subsequent transport through the Golgi. mdpi.comfrontiersin.org The COPII machinery mediates the transport of proteins from the ER to the Golgi, and while some glycoproteins may be transported by bulk flow, others might interact with cargo receptors that recognize specific features, potentially including glycan structures. frontiersin.orgcore.ac.uk

Furthermore, alterations in mannosylation patterns, either due to genetic defects or cellular stress, can impact glycoprotein sorting and may lead to mislocalization or increased secretion of proteins that are normally retained or targeted to other compartments. The ERQC system, heavily reliant on mannose trimming, acts as a gatekeeper, preventing the exit of misfolded glycoproteins and thus influencing the pool of proteins available for secretion. mdpi.com

The precise mechanisms by which different mannosylation states influence sorting and secretion are still under investigation, but it is clear that this compound, as a fundamental component of N-glycans, plays a multifaceted role in directing glycoproteins to their appropriate destinations within the cell and beyond.

Structural Biology and Advanced Conformational Analysis of Alpha D Mannose and Its Derivatives

Solution Conformations of Alpha-D-Mannose and Oligomannosides

The conformation of this compound and its oligosaccharide derivatives in solution is a critical aspect of their biological activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are powerful tools for studying these conformations and dynamics in solution rsc.org. Translational diffusion NMR experiments can deduce rotational correlation times for molecules, while 1D and 2D NMR experiments provide information about inter-residue proton-proton distances and conformationally dependent heteronuclear coupling constants across glycosidic linkages rsc.org. Studies utilizing energy-resolved mass spectrometry have also provided insights into the relative stability of different mannosyl linkages in oligosaccharides rsc.org.

Anomeric Equilibria and Pyranose/Furanose Forms in Aqueous Environments

In aqueous solutions, D-mannose exists in an equilibrium mixture of different cyclic and open-chain forms, a phenomenon known as mutarotation vaia.commasterorganicchemistry.com. The primary cyclic forms are the six-membered pyranose ring and the five-membered furanose ring nih.gov. Each of these ring structures can exist as two anomers, alpha (α) and beta (β), which differ in the configuration at the anomeric carbon (C1) vaia.commasterorganicchemistry.comnih.gov.

For D-mannose in aqueous solution, the equilibrium predominantly favors the pyranose forms nih.gov. Specifically, D-mannose in aqueous solution is typically found to be approximately 65.5% in the alpha pyranose form and 34.5% in the beta pyranose form at room temperature, with the concentration of furanose forms being negligible (<2%) nih.govnih.govmdpi.com. This preference for the alpha anomer in mannose is attributed to the anomeric effect doubtnut.com. The interconversion between these anomeric forms occurs via the transient open-chain aldehyde form vaia.commasterorganicchemistry.com.

The anomeric equilibrium can be monitored by techniques such as Raman spectroscopy, where specific vibrational frequencies are associated with the alpha and beta anomers of mannose in the pyranose form nih.govresearchgate.net. The intensity ratio of characteristic bands, such as those around 960 cm⁻¹ and 974 cm⁻¹, can be used to estimate the anomeric proportions in aqueous solutions nih.govresearchgate.net.

Elucidation of Glycosidic Linkage Conformation and Branching Patterns in this compound-Containing Oligosaccharides

The conformation of glycosidic linkages and the branching patterns in this compound-containing oligosaccharides are crucial for their recognition by proteins and their biological functions rsc.orgoup.com. Mannose residues in biological glycans are often joined via alpha-(1→2)-, alpha-(1→3)-, alpha-(1→4)-, or alpha-(1→6)-linkages rsc.org. These linkages introduce flexibility, and the preferred conformations around the glycosidic bonds (described by torsion angles like phi (φ) and psi (ψ), and omega (ω) for (1→6) linkages) are influenced by factors such as the linkage type, the surrounding solvent, and intramolecular interactions acs.orgnih.gov.

NMR spectroscopy, including techniques like NOESY and measurement of J-coupling constants, is widely used to determine the solution conformations of oligomannosides rsc.orgnih.govnih.govacs.orgcapes.gov.bracs.orgnih.gov. For example, studies on methyl mannobiosides and mannotriosides with alpha-D-(1→3) and alpha-D-(1→6) linkages have utilized ¹H NMR techniques to determine their solution conformations nih.govacs.org. Selective ¹³C-enrichment has also been employed to enable the measurement of NMR scalar couplings across internal glycosidic linkages, providing further constraints for conformational analysis rsc.orgacs.orgnih.gov.

Branching patterns, particularly in high-mannose N-glycans, are critical for their biological roles oup.comnih.gov. High-mannose N-glycans are built on a common core structure and can have various mannose residues linked through alpha-(1→2), alpha-(1→3), and alpha-(1→6) linkages, forming distinct "arms" plos.orgmdpi.com. Mass spectrometry techniques, such as collision-induced dissociation (CID) and energy-resolved mass spectrometry (ERMS), can provide information about the stability of different linkages and help elucidate branching patterns rsc.orgrsc.orgresearchgate.net. For instance, analysis of branched trisaccharides containing alpha(1→3)- and alpha(1→6)-linkages has revealed distinct dissociation patterns that provide structural information rsc.orgresearchgate.net.

Crystallographic Insights into this compound-Containing Glycans and Protein Complexes

X-ray crystallography provides atomic-resolution snapshots of the three-dimensional structures of this compound-containing glycans, both in isolation and in complex with proteins ox.ac.ukmdpi.com. These structures offer valuable insights into the preferred conformations of sugar rings and glycosidic linkages in a crystalline environment, as well as the molecular details of carbohydrate-protein interactions mdpi.comnih.govresearchgate.net.

Crystallographic studies of mannose-specific lectins in complex with mannose and oligomannosides have revealed details about the carbohydrate-binding sites and the nature of the interactions mdpi.comresearchgate.net. These studies have shown that the monosaccharide-binding site is often part of a more extended oligosaccharide-binding site, involving interactions with multiple sugar units mdpi.com. Crystallographic complexes of proteins like surfactant protein A (SP-A), a C-type lectin, with D-mannose and its derivatives have demonstrated ligand-induced conformational changes in the protein, highlighting the dynamic nature of these interactions nih.gov. For example, binding of mannose to SP-A can lead to a more compact lectin site and reorientation of amino acid side chains to facilitate carbohydrate binding nih.gov.

Computational Modeling and Simulation of this compound Structures and Interactions

Computational methods, including quantum mechanical (QM) calculations and molecular dynamics (MD) simulations, are indispensable tools for complementing experimental studies and gaining deeper insights into the conformational landscape and interactions of this compound and its derivatives capes.gov.brox.ac.ukwikipedia.org.

Quantum Mechanical Calculations for Vibrational Frequencies and Energetics

Quantum mechanical calculations, often based on Density Functional Theory (DFT), can be used to compute the electronic structure, energies, and vibrational frequencies of carbohydrates acs.orgwikipedia.orgnih.gov. These calculations can provide detailed information about the potential energy surface of monosaccharides and oligosaccharides, helping to understand the factors that govern their conformational preferences acs.orgwikipedia.org.

For instance, QM calculations have been employed to parameterize equations that relate NMR scalar couplings (such as JCH and JCC) to glycosidic torsion angles, which can then be used to interpret experimental NMR data and determine linkage conformations acs.org. Furthermore, QM calculations can be used to compute vibrational frequencies and Raman intensities, which can be compared with experimental Raman spectra to validate theoretical models and analyze the structural composition of carbohydrate mixtures in solution nih.govnih.gov. While gas phase QM calculations may show different conformational preferences compared to solution (e.g., for the hydroxymethyl group), they provide fundamental information about the intrinsic electronic and steric factors influencing conformation researchgate.net.

Molecular Dynamics Simulations of Hydrated this compound Structures

Molecular dynamics simulations are powerful techniques for studying the dynamic behavior and hydration of carbohydrates in solution over time rsc.orgnih.govcapes.gov.brwikipedia.orgresearchgate.nettandfonline.combenthamdirect.comaip.orgacs.orgrsc.org. These simulations provide ensembles of conformations that molecules adopt in a realistic environment, accounting for the interactions with solvent molecules rsc.orgnih.govcapes.gov.brresearchgate.nettandfonline.comaip.org.

MD simulations with explicit water models are commonly used to study the hydration structure around mannose and its derivatives, revealing details about hydrogen bonding patterns and solvent-induced conformational effects researchgate.netbenthamdirect.comaip.orgacs.org. Simulations have shown that the hydration of carbohydrates is dominated by the structuring of water molecules around the hydrophilic hydroxyl groups researchgate.net. Studies using ab initio molecular dynamics (AIMD) simulations have investigated hydrogen-bonding properties and related electronic properties of mannose in aqueous solution acs.org.

MD simulations are also extensively used to explore the conformational space of glycosidic linkages in oligosaccharides and to compare the simulation results with experimental data from NMR spectroscopy rsc.orgacs.orgnih.govcapes.gov.brfrontiersin.org. While classical MD simulations with additive force fields can provide valuable insights, more advanced methods like ab initio molecular dynamics or simulations with polarizable force fields may be necessary to accurately capture subtle conformational preferences and the influence of the solvent rsc.orgaip.org. Comparing MD simulation results with a combination of NMR data, such as residual dipolar couplings and relaxation data, allows for a more rigorous validation of the simulated conformational ensembles capes.gov.br. MD simulations can also be used to study the interactions of mannose-containing ligands with proteins, providing dynamic information about binding modes and conformational changes upon binding researchgate.netrsc.org.

Advanced Methodologies for Research on Alpha D Mannose

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable tools for characterizing the structural features of α-D-Mannose and for determining its concentration in mixtures. Techniques such as Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy offer distinct advantages for probing the molecular details of carbohydrates.

Proton Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligosaccharide Conformation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for investigating the conformation and dynamics of oligosaccharides containing mannose residues. By analyzing the chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE) observed in ¹H NMR spectra, researchers can deduce the three-dimensional structure and flexibility of these molecules in solution. Studies employing ¹H NMR, including 1D ¹H,¹H-NOESY and 1D ¹H,¹H-T-ROESY experiments, are used to obtain inter-residue proton-proton distances, which provide constraints for conformational analysis. nih.govresearchgate.net Furthermore, one-dimensional long-range and 2D J-HMBC experiments can yield conformationally dependent heteronuclear coupling constants across glycosidic linkages, offering additional structural information. nih.gov The synthesis of isotopically labeled carbohydrates, such as doubly ¹³C-isotope labeled α-d-[1,2-¹³C₂]Manp-(1→4)-α-d-Manp-OMe, facilitates conformational analysis based on ¹³C,¹³C coupling constants interpreted via Karplus-type relationships. nih.gov NMR spectroscopy, often coupled with molecular dynamics simulations, is crucial for understanding the conformational preferences at glycosidic linkages and the dynamics of mannose-containing oligosaccharides. nih.govresearchgate.net This approach is vital for understanding how the stereochemical arrangement and orientation of hydroxyl groups and glycosidic linkages influence the 3D shape and dynamics of these carbohydrates. researchgate.net

Online Raman Spectroscopy for Real-Time Analysis of Alpha-D-Mannose Mixtures

Online Raman spectroscopy has emerged as a valuable tool for the real-time analysis and quantification of D-mannose in aqueous mixtures, particularly in industrial bioprocesses. nih.govresearchgate.nettandfonline.comnih.govtandfonline.com This technique allows for the monitoring of carbohydrate concentrations, including the quantification of the alpha and beta anomeric forms of D-mannose in pyranose conformation. nih.govresearchgate.netnih.gov Specific Raman shifts, such as the 960 cm⁻¹ peak for D-mannose, are utilized for real-time concentration monitoring. nih.govresearchgate.netnih.gov The application of deconvolution techniques to Raman spectra further enhances the ability to accurately quantify D-mannose and other components in complex mixtures. nih.govresearchgate.netnih.gov Coupling online Raman spectroscopy with in silico approaches, such as quantum mechanics and molecular dynamics calculations, provides a powerful methodology for analyzing vibrational frequencies and Raman intensities of hydrated carbohydrate structures, leading to a better understanding of their behavior in aqueous solutions. nih.govresearchgate.nettandfonline.comnih.govtandfonline.com This integrated approach has proven effective for quantifying carbohydrates and stereoisomers in complex aqueous environments and offers a new avenue for monitoring bioprocesses involving D-glucose and D-mannose mixtures. nih.govresearchgate.nettandfonline.comnih.govtandfonline.com